molecular formula C12H13Cl2NO2 B1255086 2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-95-9

2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No. B1255086
CAS RN: 81777-95-9
M. Wt: 274.14 g/mol
InChI Key: FHUKASKVKWSLCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinones, including derivatives similar to 2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, involves strategies that utilize chiral auxiliary-bearing isocyanides as synthons for producing optically active compounds. For example, the synthesis of strongly fluorescent oxazolidine derivatives has been demonstrated by treating benzoyl chloride with chiral isocyanides in the presence of a superbase, yielding compounds with high fluorescence quantum yields (Tang & Verkade, 1996). Additionally, lithiated oxazolidinones have been used for enantioselective nucleophilic addition to aldehydes, showcasing the versatility of oxazolidinones in synthetic organic chemistry (Gaul & Seebach, 2000).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives has been extensively studied through X-ray diffraction and other spectroscopic methods. These studies reveal the presence of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, contributing to the stability of their crystalline structures. Such structural features are crucial for understanding the chemical behavior and reactivity of oxazolidinones (Nogueira et al., 2015).

Chemical Reactions and Properties

Oxazolidinones undergo various chemical reactions, including conjugate addition with lithiated derivatives to cinnamoyl compounds and cyclocondensation with carbon disulfide. These reactions are pivotal for generating a wide range of compounds with significant chemical diversity and biological activity. For instance, the conjugate addition of lithiated oxazolidinones to cinnamoyl derivatives results in the formation of enantiomerically pure 1,4-diols, highlighting their utility in asymmetric synthesis (Gaul & Seebach, 2002).

Physical Properties Analysis

The physical properties of 2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, such as melting points, solubility, and crystalline structure, can be inferred from studies on similar oxazolidinone compounds. These properties are influenced by molecular interactions within the crystal lattice, including hydrogen bonding and van der Waals forces, which have been elucidated through crystallographic studies (Xu et al., 2008).

Scientific Research Applications

1. Crystal Structures and Hydrogen Bonding

Oxazolidin-2-ones, a class to which the specified compound belongs, are utilized for protecting groups for 1,2-amino alcohols and in chiral derivatives as chiral auxiliaries. Their crystal structures exhibit weak interactions like C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, crucial for understanding their properties and applications in chemical synthesis (Nogueira et al., 2015).

2. Asymmetric Aminohydroxylation

The compound is part of the oxazolidin-2-one family, which finds use as chiral auxiliaries. They have been applied in modified Sharpless asymmetric aminohydroxylations for preparing chiral oxazolidan-2-ones, demonstrating both pharmaceutical and synthetic value (Barta et al., 2000).

3. Synthesis of Substituted Oxazolines

In the synthesis of substituted oxazolines and oxazolinylaziridines, the lithiation of similar oxazolidin-2-ones plays a significant role. This process leads to the creation of various oxazolidine derivatives with high stereoselectivity, which are important in chemical synthesis (Capriati et al., 2001).

4. Enzymatic Synthesis of Oxazolidin-2-one

Oxazolidinones, including the specified compound, are synthesized enzymatically using 2-aminoalochol and dimethyl carbonate. This method, which involves immobilized lipases, is important for producing multifunctional compounds with diverse biological and pharmacological activities (Yadav & Pawar, 2014).

5. Pharmaceutical and Biological Activity

Oxazolidin-2-ones, as a broader class, have been synthesized and evaluated for various pharmacological activities, including antibacterial and antifungal properties. This highlights their potential in developing new therapeutic agents (Mistry & Desai, 2006).

6. Chiral Auxiliaries for Stereoselective Synthesis

Oxazolidin-2-ones are effective as chiral auxiliaries for stereoselective synthesis, such as in enolate alkylations and Michael additions. This application is crucial in the preparation of enantiomerically pure compounds (Davies & Sanganee, 1995).

7. Monoamine Oxidase Inactivation Studies

The compound's derivatives have been studied for their role in monoamine oxidase inactivation, providing insights into the mechanism of action of these compounds in biological systems (Gates & Silverman, 1989).

8. Enantioselective Catalysis

Derived oxazolidin-2-ones have been used as chiral catalysts in enantioselective synthesis, demonstrating their utility in asymmetric reactions (Falorni et al., 1996).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUKASKVKWSLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567651
Record name Bixlozone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

CAS RN

81777-95-9
Record name Bixlozone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bixlozone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one; bixlozone
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Record name BIXLOZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Reactant of Route 6
2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

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